molecular formula C19H17FN4O2 B2747270 5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954774-26-6

5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2747270
CAS RN: 954774-26-6
M. Wt: 352.369
InChI Key: OJMKQIQBSIWWPT-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is synthesized through a two-step process, including the Dimroth reaction and amidation. This process is crucial for preparing various triazole derivatives, particularly for anticancer activity screening (Pokhodylo et al., 2020).
  • Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of similar triazole compounds shows unique molecular arrangements, which are essential in understanding the compound's interactions and potential applications in medicinal chemistry (Pokhodylo et al., 2021).

Biological Activities

  • Anticancer Potential : Certain derivatives of the triazole compound demonstrate significant inhibitory activity against cancer cell lines, showing promise in the development of anticancer agents (Lu et al., 2021).
  • Antimicrobial Properties : Research indicates that 1H-1,2,3-triazole-4-carboxamides, a category to which this compound belongs, exhibit antimicrobial activities against various pathogens. This suggests potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).

Molecular Interactions and Theoretical Studies

  • Molecular Interactions : The study of molecular interactions, such as π-hole tetrel bonding, in triazole derivatives provides insights into the compound's behavior in different chemical environments. This is crucial for understanding its reactivity and potential applications in drug design (Ahmed et al., 2020).
  • Density Functional Theory (DFT) Calculations : Theoretical studies, including DFT calculations, are conducted to understand the compound's electronic structure and reactivity. This is vital for predicting its behavior in biological systems and potential therapeutic uses (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-26-16-10-8-15(9-11-16)24-18(12-2-3-12)17(22-23-24)19(25)21-14-6-4-13(20)5-7-14/h4-12H,2-3H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKQIQBSIWWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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